2-(bromomethyl)-1-chloro-4-methylbenzene
Overview
Description
2-(bromomethyl)-1-chloro-4-methylbenzene is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the second position, a chlorine atom at the first position, and a methyl group at the fourth position. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-1-chloro-4-methylbenzene can be achieved through several methods. One common method involves the bromination of 2-methyl-1-chloro-4-methylbenzene using bromine in the presence of a catalyst such as iron (III) bromide (FeBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form various products depending on the oxidizing agent used. For example, using potassium permanganate (KMnO4) can lead to the formation of carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of benzene derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
2-(bromomethyl)-1-chloro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-chloro-4-methylbenzene in chemical reactions typically involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. The presence of the chlorine and methyl groups can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
- 2-(bromomethyl)-1-chloro-4-methylbenzene
- Benzene, 2-(bromomethyl)-1-chloro-
- Benzene, 2-(bromomethyl)-4-methyl-
- Benzene, 1-chloro-4-methyl-
Comparison:
- This compound is unique due to the presence of both bromomethyl and chlorine substituents, which can significantly affect its reactivity compared to compounds with only one of these substituents.
- Benzene, 2-(bromomethyl)-1-chloro- lacks the methyl group, which can lead to differences in steric and electronic effects during reactions.
- Benzene, 2-(bromomethyl)-4-methyl- lacks the chlorine atom, which can alter its reactivity and selectivity in chemical reactions.
- Benzene, 1-chloro-4-methyl- lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
2-(bromomethyl)-1-chloro-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHFEJVKQQYINK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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